molecular formula C8H4ClNO3S B1531007 2-Oxo-2H-indole-5-sulfonyl chloride CAS No. 1174006-95-1

2-Oxo-2H-indole-5-sulfonyl chloride

Cat. No.: B1531007
CAS No.: 1174006-95-1
M. Wt: 229.64 g/mol
InChI Key: HDBSLSOMFHRIAJ-UHFFFAOYSA-N
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Description

“2-Oxo-2H-indole-5-sulfonyl chloride” is a chemical compound with the molecular formula CHClNOS . It is a reactant used in the preparation of bis-indole-substituted pyridines and piperazinediones derivatives with potential antitumor activity .


Synthesis Analysis

Sulfonamide-based indole derivatives have been synthesized using 1H-indole-2 carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an average mass of 231.656 Da and a mono-isotopic mass of 230.975693 Da .


Chemical Reactions Analysis

“this compound” is used as a reactant in the preparation of bis-indole-substituted pyridines and piperazinediones derivatives with potential antitumor activity . It is also used in the preparation of antitumor 3,5-substituted indolin-2-one derivatives .


Physical and Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm³, a boiling point of 445.6±45.0 °C at 760 mmHg, and a flash point of 223.3±28.7 °C . It also has a molar refractivity of 51.4±0.4 cm³, a polar surface area of 72 Ų, and a molar volume of 147.7±3.0 cm³ .

Scientific Research Applications

Synthesis and Chemical Properties

  • Rapid and Efficient Sulfonylation : 2-Oxo-2H-indole-5-sulfonyl chloride has been utilized in the rapid and efficient sulfonylation of indoles and N-methylpyrrole, highlighting its role in synthesizing various sulfonylated products under aqueous conditions (Zhang et al., 2018).
  • C-H Bond Sulfonylation : The compound's ability to facilitate C-H bond sulfonylation of indoles with the insertion of sulfur dioxide under mild conditions has been explored. This process is significant for synthesizing diverse 2-sulfonated indoles (Liu, Zhou, & Wu, 2017).

Analytical Applications

  • Colorimetric Estimation of Indoleacetic Acid : Its derivatives have been studied for the colorimetric estimation of indoleacetic acid, an important auxin in plant physiology (Gordon & Weber, 1951).

Synthesis of Pharmaceutical Compounds

  • Solid-Phase Synthesis : The use of polymer-supported sulfonyl chloride, related to this compound, in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2ones, shows its utility in drug development (Holte, Thijs, & Zwanenburg, 1998).
  • Biologically Important Derivatives Synthesis : The compound is useful in synthesizing biologically important derivatives, like indoloindole compounds, through catalyzed reactions (Yu, Zhang-Negrerie, & Du, 2016).

Multicomponent Chemical Reactions

  • Visible-Light-Driven Radical Reactions : this compound is involved in visible-light-driven radical multicomponent reactions, crucial for synthesizing sulfonated 2,3-disubstituted indolines (Pramanik et al., 2020).

Environmental and Ecological Studies

  • Auxin Destruction in Presence of Mn2+ and Oxygen : In ecological studies, indole derivatives, like indole-3-acetic acid, have been destroyed rapidly in the presence of Mn2+, oxygen, and bisulfite, indicating the compound's potential for environmental applications (Horng & Yang, 1975).

Mechanism of Action

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or inhaled, and it causes severe skin burns and eye damage . It may also cause respiratory irritation .

Future Directions

Indoles are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . Due to their biological and pharmaceutical activities, indole-based compounds are gaining a lot of importance in medicinal chemistry . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests promising new heterocycles with chemical and biomedical relevance could be achieved in the future .

Properties

IUPAC Name

2-oxoindole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBSLSOMFHRIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C=C2C=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,3-Dihydro-indol-2-one 64a (13.3 g, 100 mmol) was added slowly with chlorosulfuric acid (26.6 ml, 400 mmol) in an ice-water bath. Upon completion of the addition, the reaction mixture was stirred for 1 hour in an ice-water bath, for another 1 hour at room temperature, and heated to 68° C. for 1 hour. The reaction mixture was cooled down to room temperature, added slowly with water (400 ml), stirred and yellow precipitates were formed. After standing for 1 hour at room temperature, the filter cake was washed with water (20 ml×4) and dried to obtain the title compound 5-chlorosulfonyl-indol-2-one 64b (15.0 g, yield 65%) as a yellow solid.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
26.6 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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